molecular formula C22H28N2O3 B2939439 N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide CAS No. 953932-85-9

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide

Cat. No.: B2939439
CAS No.: 953932-85-9
M. Wt: 368.477
InChI Key: USZQBLKRIHAXBW-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylpiperidine moiety linked to a dimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Alkyl halides, acyl chlorides, DMF, DMSO

Major Products Formed

    Oxidation: Oxidized benzamide derivatives

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted benzamide derivatives

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide is unique due to its specific structural features, such as the presence of two methoxy groups on the benzamide ring

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-12-19(13-21(14-20)27-2)22(25)23-15-17-8-10-24(11-9-17)16-18-6-4-3-5-7-18/h3-7,12-14,17H,8-11,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZQBLKRIHAXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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